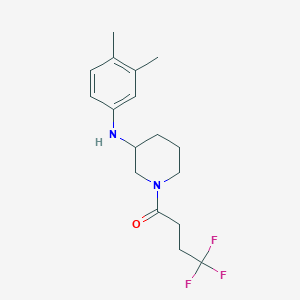
N-(3,4-dimethylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine, also known as TFB-TAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of piperidine derivatives and has a molecular formula of C19H25F3N2O.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine involves the inhibition of various enzymes and proteins that are involved in disease progression. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in cancer development. This compound has also been found to inhibit the activity of beta-secretase, an enzyme involved in the production of beta-amyloid peptides, which are implicated in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to modulate the expression of various genes and proteins involved in disease progression, leading to the inhibition of cancer cell growth and the prevention of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dimethylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine is its high potency and selectivity towards disease targets. It has been found to exhibit significant activity at low concentrations, making it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine. One potential direction is to explore its potential as a therapeutic agent for other diseases such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use. Finally, the development of novel synthetic methods for this compound may lead to more efficient and cost-effective production of this promising compound.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine involves the reaction of 3,4-dimethylphenylpiperidine with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, it has been found to inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease, and prevent the formation of alpha-synuclein fibrils, which are implicated in Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[3-(3,4-dimethylanilino)piperidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O/c1-12-5-6-14(10-13(12)2)21-15-4-3-9-22(11-15)16(23)7-8-17(18,19)20/h5-6,10,15,21H,3-4,7-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSSQZQRAOGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CCC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole](/img/structure/B6132189.png)
![2-[1-(4-methylbenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6132194.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B6132197.png)
![3-chloro-N-cyclopentyl-4-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6132207.png)
![N-allyl-N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B6132210.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6132213.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-2-piperidinyl)methyl]methanamine](/img/structure/B6132215.png)
![{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride](/img/structure/B6132216.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6132222.png)
![2-[propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol](/img/structure/B6132229.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(spiro[2.5]oct-1-ylmethyl)propanamide](/img/structure/B6132236.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6132246.png)

![2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6132263.png)
